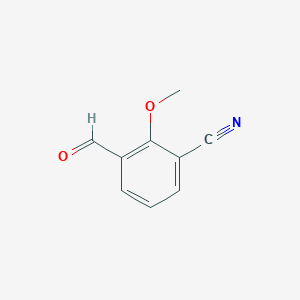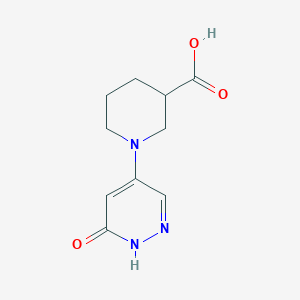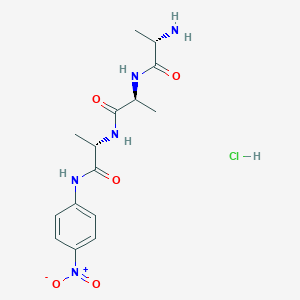
2-((3-(Trifluormethyl)pyridin-2-yl)oxy)ethan-1-ol
Übersicht
Beschreibung
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is an organic compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethan-1-ol moiety through an oxygen atom
Wissenschaftliche Forschungsanwendungen
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the synthesis of several crop-protection products .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests , suggesting that they may have a significant impact on pest organisms at the molecular and cellular level.
Action Environment
The effectiveness of similar compounds in the agrochemical industry suggests that they may be robust to a variety of environmental conditions .
Biochemische Analyse
Biochemical Properties
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This interaction highlights the compound’s potential in modulating biochemical pathways related to collagen production and maintenance.
Cellular Effects
The effects of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to reduce the content of hydroxyproline, a major component of collagen, in the presence of certain concentrations . This indicates its potential role in regulating cellular processes related to collagen synthesis and degradation.
Molecular Mechanism
At the molecular level, 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of enzymes such as collagen prolyl-4-hydroxylase by binding to their active sites, thereby preventing the conversion of proline residues into hydroxyproline . This inhibition leads to a decrease in collagen synthesis, which can have various downstream effects on cellular function and tissue integrity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on collagen prolyl-4-hydroxylase over extended periods
Dosage Effects in Animal Models
The effects of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and tissue integrity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation . The compound’s inhibitory effects on collagen prolyl-4-hydroxylase suggest its potential role in modulating metabolic flux and metabolite levels associated with collagen production.
Transport and Distribution
Within cells and tissues, 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to selectively target collagen-producing cells underscores its potential in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization ensures that the compound exerts its inhibitory effects on collagen prolyl-4-hydroxylase within the appropriate cellular context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol typically involves the following steps:
Synthesis of 3-(Trifluoromethyl)pyridin-2-one: This intermediate is prepared by reacting 3-(trifluoromethyl)pyridine with an oxidizing agent.
Formation of the Target Compound: The 3-(trifluoromethyl)pyridin-2-one is then reacted with 2-chloroethanol in the presence of a base such as sodium hydride (NaH) to yield 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: This compound has a similar structure but with a chloro group instead of a hydroxyl group.
2-(3-(Trifluoromethyl)pyridin-2-yl)ethanol: Similar structure but lacks the ether linkage.
Uniqueness
The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJGMAMOUIEZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)







